![molecular formula C24H23ClN2O4S B3729549 N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729549.png)
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide, also known as BCSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCSB belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide also inhibits the activity of MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and tumor invasion.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, including prostaglandins, cytokines, and chemokines. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying the role of specific enzymes and signaling pathways in various biological processes.
However, N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide also has some limitations for use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide. One area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide's potential as a therapeutic agent for the treatment of various inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide exerts its anti-inflammatory and anti-tumor effects.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been found to inhibit the activity of various enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and tumor growth.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(diethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-3-27(4-2)32(30,31)20-12-8-11-18(15-20)24(29)26-22-14-13-19(25)16-21(22)23(28)17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDGQIQUAOABJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-(diethylsulfamoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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